molecular formula C18H28N4 B5326909 4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine

4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine

Cat. No. B5326909
M. Wt: 300.4 g/mol
InChI Key: YCRUZLDIPPATDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a subject of interest for researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the disease being treated. This compound has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-infective properties. It has also been found to have neuroprotective effects, making it a potential treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine in lab experiments is its potent activity against various diseases. However, the complex synthesis process of this compound can be a limitation, making it difficult to produce large quantities for research purposes.

Future Directions

There are several future directions for the research and development of 4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to develop more efficient and cost-effective synthesis methods for this compound, making it more accessible for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more potent and specific therapeutics.

Synthesis Methods

The synthesis of 4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the multi-step synthesis approach, which involves the use of various reagents and catalysts.

Scientific Research Applications

4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against various diseases, including cancer, inflammation, and infectious diseases. This compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4/c1-13-10-17(15-7-5-8-15)20-18(19-13)21-11-16(12-21)22-9-4-3-6-14(22)2/h10,14-16H,3-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRUZLDIPPATDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2CN(C2)C3=NC(=CC(=N3)C4CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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